3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid
CAS No.: 105234-47-7
Cat. No.: VC5573264
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105234-47-7 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.254 |
| IUPAC Name | 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C12H13N3O3/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)13-14-15/h3-7,10H,1-2H3,(H,17,18) |
| Standard InChI Key | CIDCLWSSRNYIAH-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid features a benzotriazinone core fused to a 3-methylbutanoic acid moiety at the C2 position. The benzotriazinone system consists of a bicyclic structure with a keto group at position 4, while the butanoic acid chain introduces a chiral center at C3 due to the methyl substitution (Fig. 1). This configuration confers distinct electronic and steric properties, influencing solubility and intermolecular interactions .
Table 1: Molecular Properties of 3-Methyl-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| logP (Predicted) | 0.85 ± 0.30 |
| Hydrogen Bond Donors | 2 (COOH and NH) |
| Hydrogen Bond Acceptors | 5 (3xN, 2xO) |
| Polar Surface Area | 98.2 Ų |
The compound’s predicted logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area, influenced by the carboxylic acid and triazinone groups, indicates potential for forming hydrogen bonds with biological targets .
Synthetic Routes and Optimization
Key Synthetic Pathways
The synthesis of benzotriazinone derivatives typically begins with isatoic anhydride, a cost-effective precursor. A modified route applicable to the target compound involves:
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Formation of Benzotriazinone Core: Diazotization of anthranilamide derivatives using NaNO₂/HCl, followed by cyclization to yield 4-oxo-1,2,3-benzotriazin-3(4H)-yl intermediates .
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Side-Chain Functionalization: Coupling the benzotriazinone with 3-methyl-2-aminobutanoic acid via nucleophilic acyl substitution. This step may employ coupling agents like HATU or EDC in anhydrous DMF.
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂ (1.2 eq), HCl (2M), 0–5°C | 75–85 |
| Acylation | EDC (1.5 eq), DMAP, CH₂Cl₂, rt | 60–70 |
| Purification | Recrystallization (EtOH/H₂O) | >95 |
Industrial-Scale Considerations
Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Automated platforms enable precise control over stoichiometry and temperature, critical for maintaining reproducibility in large-scale batches.
Physicochemical and Spectroscopic Profiling
Spectral Characterization
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FT-IR: Dominant peaks include ν(C=O) at 1720 cm⁻¹ (triazinone) and 1705 cm⁻¹ (carboxylic acid), with N-H stretching at 3300 cm⁻¹ .
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¹H-NMR (DMSO-d₆): Key signals: δ 1.25 (d, J=6.8 Hz, CH₃), δ 2.65 (m, CH₂), δ 4.45 (q, J=7.2 Hz, CH-N), δ 8.15–7.40 (m, aromatic H) .
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ESI-MS: Molecular ion peak at m/z 274.1 [M+H]⁺, with fragmentation at m/z 256.0 (loss of H₂O) and 187.1 (benzotriazinone core).
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 1.2 mg/mL at pH 7.4 (PBS buffer), increasing to 8.5 mg/mL at pH 9 due to deprotonation of the carboxylic acid.
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Stability: Degrades <5% over 72 hours at 25°C (pH 7.4), but hydrolyzes rapidly under strongly acidic conditions (t₁/₂ = 2 h at pH 2) .
Applications in Drug Development
Prodrug Design
The carboxylic acid moiety facilitates prodrug derivatization. Esterification with p-methylbenzyl alcohol (as in ) enhances oral bioavailability by masking the polar group, with in vivo hydrolysis regenerating the active compound.
Material Science Applications
Benzotriazinone derivatives serve as photoactive components in organic semiconductors. The electron-deficient triazinone core improves charge transport properties, achieving hole mobilities of 0.15 cm²/V·s in thin-film transistors .
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